1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
Description
This compound belongs to the pyrrolidine-2,5-dione (succinimide) family, characterized by a five-membered lactam ring. Its structure includes a 4-chlorophenyl group at position 1, a methyl group at position 3, and a 4-methylbenzyl moiety at position 4.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-12-3-5-14(6-4-12)11-17-13(2)18(22)21(19(17)23)16-9-7-15(20)8-10-16/h3-10,13,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPUGZUKMWWDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140066 | |
| Record name | 2,5-Pyrrolidinedione, 1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511239-01-3 | |
| Record name | 2,5-Pyrrolidinedione, 1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511239-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrrolidinedione, 1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as sulfonium salts and bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Crystallographic and Conformational Insights
- Target Compound: While crystallographic data for the target compound are unavailable, analogs like exhibit monoclinic crystal systems (space group P121/n1) with distinct dihedral angles (e.g., 38.4° between O3−N2−O4 plane and aromatic ring), influencing packing efficiency and stability .
- Ring Puckering: The pyrrolidine-2,5-dione ring in such compounds often adopts non-planar conformations. For example, defines puckering coordinates (amplitude q and phase angle φ), which correlate with substituent-induced steric strain. The target compound’s 4-methylbenzyl group may induce unique puckering, affecting its intermolecular interactions .
Pharmacological and Physicochemical Properties
- Electron Effects : The 4-chlorophenyl group (electron-withdrawing) contrasts with ’s 4-methylphenyl (electron-donating), altering reactivity in electrophilic substitutions or enzyme-binding interactions .
Biological Activity
1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione, a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a pyrrolidine ring substituted with chlorophenyl and methyl groups. Its chemical formula is .
Research indicates that this compound functions as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor. IDO1 plays a crucial role in the metabolism of tryptophan through the kynurenine pathway, which is often exploited by tumors to evade immune responses. By inhibiting IDO1, this compound may enhance anti-tumor immunity and reduce cancer progression.
Anticancer Properties
Studies have demonstrated that derivatives of pyrrolidine-2,5-dione exhibit significant anticancer properties. The inhibition of IDO1 can lead to:
- Reduced tumor growth : In animal models, compounds similar to this compound have shown substantial reductions in tumor size.
- Enhanced immune response : By modulating the kynurenine pathway, these compounds can restore T-cell function and promote a more robust immune response against tumors.
| Compound | Tumor Type | Dosage (mg/kg) | Effect on Tumor Growth |
|---|---|---|---|
| Compound A | CT26 | 200 | Significant reduction |
| Compound B | PanC02 | 600 | Significant reduction |
Immunomodulatory Effects
The compound's ability to inhibit IDO1 suggests potential applications in treating various autoimmune diseases and enhancing vaccine efficacy. The modulation of tryptophan metabolism can restore balance in immune responses, making it a candidate for further research in immunotherapy.
Case Studies
A notable study involved the administration of a similar pyrrolidine derivative in mice bearing CT26 tumors. The results indicated that treatment with the compound led to a decrease in kynurenine levels within the tumor microenvironment and significantly inhibited tumor growth compared to control groups .
Clinical Relevance
The presence of elevated IDO1 activity has been associated with poor clinical outcomes in several cancers, including melanoma and colorectal cancer. Targeting this pathway with IDO1 inhibitors like this compound could represent a promising therapeutic strategy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
